2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one
Description
2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one is a sulfonyl-substituted aromatic ketone characterized by a 4-chlorobenzenesulfonyl group and a 4-nitrophenylacetyl moiety.
Properties
CAS No. |
61820-96-0 |
|---|---|
Molecular Formula |
C14H10ClNO5S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H10ClNO5S/c15-11-3-7-13(8-4-11)22(20,21)9-14(17)10-1-5-12(6-2-10)16(18)19/h1-8H,9H2 |
InChI Key |
LWTGZKYLKGCQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one typically involves the following steps:
Nitration: The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the sulfonylated and nitrated intermediates under specific conditions, such as using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The chlorobenzene and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases/acids can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Major products include amines or other reduced forms of the compound.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Sulfur-Containing Analogs
Sulfur-based substituents significantly influence electronic properties and reactivity. Key comparisons include:
- Sulfonyl vs.
- Sulfonium Ylides : Electron-deficient substrates like 2i show lower synthetic yields (45%) compared to dichlorophenyl analogs (74%), highlighting how nitro groups may hinder reactivity in certain reactions .
Aryl-Substituted Ethanones
Substituents on the phenyl rings modulate solubility, melting points, and biological activity:
- Nitro vs. Ethoxy: The nitro group’s electron-withdrawing nature reduces solubility in non-polar solvents compared to ethoxy-substituted analogs.
- Chloromethyl vs. Nitro : Chloromethyl groups (as in 1f) may enhance lipophilicity, whereas nitro groups favor crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
